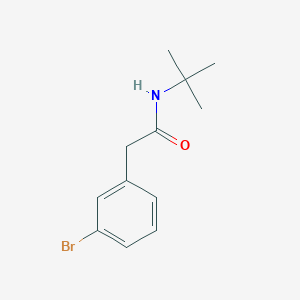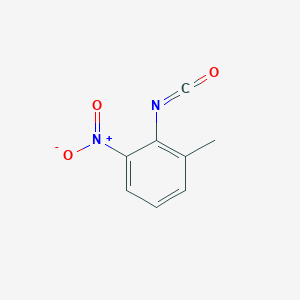![molecular formula C13H17N3OS B1273562 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-82-3](/img/structure/B1273562.png)
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol," is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been extensively studied for various applications, including medicinal chemistry and materials science. The presence of a thiol group, as well as the dimethylphenoxy and ethyl substituents, suggests potential for interesting chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides under different conditions. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involves the Fries rearrangement of phenyl benzoates to yield p-hydroxy benzophenones, which are then treated with ethyl bromoacetate and thiosemicarbazide to produce the triazole thiol compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, with appropriate modifications to the starting materials and reaction conditions to introduce the 2,3-dimethylphenoxy and ethyl substituents.
Molecular Structure Analysis
Triazole derivatives exhibit a variety of molecular geometries and tautomeric forms, as evidenced by the crystal structure determination of related compounds. For example, the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione shows that it crystallizes in the monoclinic space group with specific cell parameters, and the molecular structure is compared with aromatic analogs . Theoretical calculations, such as density functional theory (DFT), are often employed to predict the geometric and electronic properties of these molecules, as seen in the characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their multiple reactive sites. For instance, the azoisoxazole derivative described in one study is used as a reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . The thiol group in triazoles can also react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to yield S-substituted derivatives with potential antioxidative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the solubility and energetic behavior of triazole compounds in different solvent media can be examined using theoretical methods like the Onsager and polarizable continuum model (PCM) . Additionally, the nonlinear optical properties of these compounds can be significant, as demonstrated by the first static hyperpolarizability of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione being nine times higher than that of urea .
科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis : The compound 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol and its derivatives can be synthesized through various chemical processes. For instance, reactions involving methylation, ethylation, and interaction with different chemicals have been explored to produce various derivatives of triazole thiol compounds (Nikpour & Motamedi, 2015).
Spectroscopic Characterization : The characterization of these compounds, including 1,2,4-triazole-3-thiols, is often conducted using spectroscopic methods. This involves studying their physical and chemical properties through techniques such as IR, NMR, and mass spectrometry, providing detailed insights into their molecular structure and reactivity (Karrouchi et al., 2016).
Biological Applications
Antimicrobial and Antifungal Activity : Various derivatives of 1,2,4-triazole-3-thiols, including those with structural similarities to 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown potential antimicrobial and antifungal activities. Their effectiveness against a range of microbial and fungal strains suggests their potential in developing new antimicrobial agents (Aly et al., 2011).
Antioxidant Properties : Some triazole derivatives exhibit significant antioxidant activities. This property is crucial in combating oxidative stress-related diseases and can be harnessed in developing new antioxidant drugs (Tumosienė et al., 2014).
Other Applications
Synthesis of Schiff Bases : The compound can be used in the synthesis of Schiff bases, which are known for various pharmacological activities. This includes the synthesis of compounds with a pyrazole moiety, showing analgesic and antioxidant activities (Karrouchi et al., 2016).
Complexation and Interaction Studies : The compound's ability to form complexes with other elements, like rhenium, suggests its potential use in studying molecular interactions and complexation processes, which is important in fields like coordination chemistry and material science (Amindzhanov et al., 2007).
特性
IUPAC Name |
3-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-6-5-7-11(9(8)2)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUXMBAOVJIPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394083 |
Source


|
| Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-82-3 |
Source


|
| Record name | 5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)







![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)
